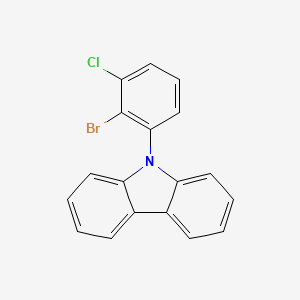

9-(2-Bromo-3-chlorophenyl)-9H-carbazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H11BrClN |

|---|---|

Molecular Weight |

356.6 g/mol |

IUPAC Name |

9-(2-bromo-3-chlorophenyl)carbazole |

InChI |

InChI=1S/C18H11BrClN/c19-18-14(20)8-5-11-17(18)21-15-9-3-1-6-12(15)13-7-2-4-10-16(13)21/h1-11H |

InChI Key |

DHBZGAICEMPSTE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C(=CC=C4)Cl)Br |

Origin of Product |

United States |

Comprehensive Spectroscopic and Analytical Characterization of 9 2 Bromo 3 Chlorophenyl 9h Carbazole

Vibrational Spectroscopy for Functional Group Analysis

Raman Spectroscopy

Raman spectroscopy is a non-destructive chemical analysis technique that provides detailed information about chemical structure, phase and polymorphy, crystallinity, and molecular interactions. It is based on the inelastic scattering of monochromatic light, usually from a laser source. When laser light interacts with a molecule, the vast majority of the photons are scattered elastically (Rayleigh scattering), with the same energy as the incident photons. However, a small fraction of the light is scattered inelastically (Raman scattering), with the photons having a different energy. The energy difference between the incident and scattered photons corresponds to the energy of vibrational modes of the molecule.

For 9-(2-Bromo-3-chlorophenyl)-9H-carbazole, a Raman spectrum would be expected to show a series of characteristic peaks corresponding to the vibrational modes of the carbazole (B46965) and the substituted phenyl ring. Key vibrational modes would include:

Carbazole Ring Vibrations: C-C stretching vibrations within the fused rings, C-H in-plane and out-of-plane bending, and ring breathing modes.

Phenyl Ring Vibrations: C-C stretching and C-H bending modes of the phenyl group.

C-N Stretching: Vibration of the bond connecting the phenyl group to the carbazole nitrogen.

C-Br and C-Cl Stretching: Vibrations associated with the carbon-bromine and carbon-chlorine bonds.

Without experimental data, a specific data table of Raman shifts and their assignments for this compound cannot be generated.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed is dependent on the energy difference between these orbitals.

For aromatic compounds like this compound, the UV-Vis spectrum is typically characterized by absorption bands arising from π → π* transitions within the conjugated carbazole and phenyl ring systems. The spectrum of carbazole itself shows characteristic absorptions, and the substitution on the phenyl ring would be expected to cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). The presence of the halogen atoms (bromine and chlorine) might induce a slight red shift (bathochromic shift) compared to unsubstituted 9-phenylcarbazole.

A representative data table for the UV-Vis absorption of this compound would require experimental measurement in a specific solvent.

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy is a technique that measures the emission of light from a substance that has absorbed light. After a molecule absorbs light and is excited to a higher electronic state, it can return to the ground state by emitting a photon. This emitted light is the fluorescence.

Many carbazole derivatives are known to be fluorescent. The fluorescence spectrum of this compound would be expected to show an emission peak at a longer wavelength than its absorption maximum (a phenomenon known as the Stokes shift). The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime (τF), the average time the molecule spends in the excited state, are key photophysical properties that could be determined. The positions of the bromine and chlorine atoms on the phenyl ring could influence the fluorescence properties through the "heavy-atom effect," which can decrease fluorescence intensity by promoting intersystem crossing to the triplet state.

An interactive data table of the photophysical properties would be contingent on experimental data.

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Analysis

X-ray diffraction is a powerful technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of X-rays scattered by the crystalline solid, it is possible to determine the arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

A single-crystal X-ray diffraction analysis of this compound would provide precise information on:

The three-dimensional conformation of the molecule.

The dihedral angle between the carbazole and the 2-bromo-3-chlorophenyl planes.

Intermolecular interactions in the solid state, such as π-π stacking or halogen bonding, which influence the crystal packing.

This information is crucial for understanding the structure-property relationships of the material. A table of crystallographic data and selected bond lengths and angles would be generated from such an analysis.

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a thermal analysis technique in which the mass of a sample is measured over time as the temperature changes. This measurement provides information about physical phenomena, such as phase transitions, absorption, and desorption; as well as chemical phenomena including chemisorption, thermal decomposition, and solid-gas reactions.

A TGA curve for this compound would show the change in mass as a function of temperature. The decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs, is a key indicator of the thermal stability of the compound. For many organic molecules, the TGA is run under an inert atmosphere (like nitrogen) to prevent oxidation. The resulting thermogram would allow for the determination of the onset of decomposition and the temperature at which the decomposition is most rapid.

A data table summarizing the thermal stability, including the decomposition temperature, would be derived from the experimental TGA curve.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental thermal analysis technique used to investigate the thermal properties of a material. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can determine key thermal events such as melting point, glass transition temperature, and decomposition temperature.

For carbazole derivatives, DSC is instrumental in assessing their thermal stability, a critical parameter for applications in electronic devices where they might be subjected to significant temperature fluctuations. For instance, novel hole-transporting materials based on 4-(9H-carbazol-9-yl)triphenylamine derivatives have been shown to possess good thermal stabilities with high glass transition temperatures (Tg) ranging from 148 to 165 °C, as determined by DSC. nih.gov Similarly, derivatives of pyridazine (B1198779) with phenoxazine (B87303) and 9,9-dimethyl-9,10-dihydroacridine (B1200822) donor moieties exhibit high thermal stabilities, with 5% weight loss temperatures recorded at 314 and 336 °C. mdpi.com

Table 1: Hypothetical DSC Data for this compound

| Parameter | Expected Value |

|---|---|

| Melting Point (Tm) | 120-150 °C |

| Glass Transition (Tg) | Not typically observed for crystalline small molecules |

Note: The data in this table is hypothetical and based on the analysis of similar carbazole derivatives. Actual experimental values may vary.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic techniques are indispensable for the separation, identification, and quantification of individual components within a mixture. For a synthesized compound like this compound, both HPLC and GC are vital for assessing its purity and for the separation of any unreacted starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of non-volatile and thermally labile compounds. preprints.orgresearchgate.net It is widely used in the pharmaceutical and chemical industries for quality control and purity assessment. preprints.org

For the analysis of carbazole and its derivatives, reversed-phase HPLC is a common approach. sielc.com A C18 column is often employed as the stationary phase, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water. pensoft.net The addition of a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, can improve peak shape and resolution. sielc.compensoft.net Detection is usually achieved using a UV detector, as carbazole derivatives exhibit strong UV absorbance.

A validated HPLC method for an indolocarbazole derivative utilized a Zorbax C18 column with a gradient elution of acetonitrile and water containing TFA. pensoft.net This method demonstrated good linearity, precision, and accuracy, making it suitable for quality control. pensoft.net For this compound, a similar reversed-phase HPLC method would be appropriate for determining its purity. The retention time would be influenced by the hydrophobicity imparted by the bromo- and chloro-substituents.

Table 2: Proposed HPLC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid |

| Gradient | 70% B to 100% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 290 nm |

Note: These parameters are proposed based on established methods for similar compounds and may require optimization for this specific analyte.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides a highly sensitive and selective method for identifying and quantifying individual components of a mixture.

The analysis of halogenated carbazoles has been successfully performed using GC-MS. researchgate.netnih.gov For a compound like this compound, which is expected to have sufficient volatility and thermal stability, GC-MS would be an excellent technique for purity assessment and identification of trace impurities. The separation would be achieved on a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrum would provide a unique fragmentation pattern, confirming the molecular weight and structure of the compound. A study on the determination of carbazole and halogenated carbazoles in human serum samples utilized GC-MS/MS with an electron impact (EI) ionization source. nih.gov

Table 3: Suggested GC-MS Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min |

| MS Transfer Line | 290 °C |

| Ion Source | Electron Impact (EI), 70 eV |

Note: These parameters are suggested based on general methods for halogenated aromatic compounds and may need to be optimized for the specific compound.

Computational and Theoretical Investigations of 9 2 Bromo 3 Chlorophenyl 9h Carbazole

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. A typical DFT study of 9-(2-Bromo-3-chlorophenyl)-9H-carbazole would involve the following steps:

Selection of Appropriate Functionals and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For a molecule like this compound, which contains heavy atoms like bromine and chlorine, a common approach would be to use a hybrid functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or a range-separated functional like ωB97X-D. These functionals provide a good balance between computational cost and accuracy for organic molecules.

The choice of the basis set is equally critical. A Pople-style basis set, such as 6-311G(d,p), or a correlation-consistent basis set, like cc-pVTZ, would likely be employed. For the heavy bromine and chlorine atoms, effective core potentials (ECPs) might be used to reduce computational expense while maintaining accuracy.

Analysis of Optimized Molecular Conformations and Geometrical Parameters

Once the functional and basis set are chosen, the geometry of the this compound molecule would be optimized to find its lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

The analysis of the optimized geometry would provide key structural information. This data is typically presented in a tabular format, as shown below for a hypothetical optimized structure.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Lengths (Å) | C-N | Data not available |

| C-Br | Data not available | |

| C-Cl | Data not available | |

| Bond Angles (°) | C-N-C | Data not available |

| N-C-C | Data not available | |

| Dihedral Angles (°) | C-C-N-C | Data not available |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

Highest Occupied Molecular Orbital (HOMO) Characteristics and Electron Density Distribution

The HOMO is the orbital from which a molecule is most likely to donate electrons. A detailed analysis would reveal the energy of the HOMO and the distribution of its electron density. For carbazole (B46965) derivatives, the HOMO is often localized on the electron-rich carbazole ring system. The presence of the bromo- and chloro-substituents on the phenyl ring would be expected to influence the HOMO energy and distribution.

Lowest Unoccupied Molecular Orbital (LUMO) Characteristics and Electron Density Distribution

The LUMO is the orbital to which a molecule is most likely to accept electrons. The energy and spatial distribution of the LUMO are crucial for understanding the electron-accepting capabilities of this compound. The electron-withdrawing nature of the halogen atoms would likely lead to a significant portion of the LUMO density being located on the substituted phenyl ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's electronic stability and reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Orbital | Energy (eV) | Primary Location of Electron Density |

|---|---|---|

| HOMO | Data not available | Data not available |

| LUMO | Data not available | Data not available |

| HOMO-LUMO Gap | Data not available | |

Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bonding Orbital (NBO) analysis is a technique used to study intramolecular bonding, charge distribution, and charge transfer interactions. It provides a localized picture of the electronic structure that is more aligned with classical chemical concepts of bonds and lone pairs.

Table 3: Hypothetical NBO Analysis of Significant Intramolecular Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

|---|---|---|

| Data not available | Data not available | Data not available |

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)

No theoretical predictions or computational studies on the NMR chemical shifts or UV-Vis absorption maxima for this compound have been found in the existing scientific literature.

Analysis of Aromaticity Indices and Electronic Delocalization

There are no available research articles that analyze the aromaticity indices or electronic delocalization specific to this compound.

Computational Studies of Nonlinear Optical (NLO) Properties

A search for computational studies on the nonlinear optical (NLO) properties of this compound yielded no specific results. While research exists on the NLO properties of other carbazole derivatives, this information is not applicable to the specified compound.

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

No molecular dynamics simulation studies concerning the conformational dynamics or intermolecular interactions of this compound have been published.

Chemical Reactivity and Mechanistic Studies of 9 2 Bromo 3 Chlorophenyl 9h Carbazole

Reactivity of the Halogen Atoms on the Phenyl Ring

The 2-bromo-3-chlorophenyl group attached to the carbazole (B46965) nitrogen contains two distinct halogen atoms, each offering a potential site for substitution. Their reactivity is highly dependent on the reaction conditions and the chosen mechanistic pathway.

Nucleophilic aromatic substitution (SNAr) is a plausible, albeit challenging, pathway for functionalizing the di-halogenated phenyl ring. The classical SNAr mechanism proceeds via a two-step addition-elimination sequence, involving the formation of a resonance-stabilized Meisenheimer intermediate. nih.gov For this mechanism to be efficient, the aromatic ring typically requires activation by potent electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov

In 9-(2-Bromo-3-chlorophenyl)-9H-carbazole, the phenyl ring lacks strong activation; the carbazole moiety is generally considered electron-donating, which disfavors the formation of the anionic Meisenheimer complex. Therefore, forcing conditions, such as high temperatures and highly reactive nucleophiles, would likely be necessary to induce substitution. Under such conditions, competition between substitution at the chlorine and bromine sites would be expected, with the relative reactivity influenced by both carbon-halogen bond strength and electronic factors. Alternative pathways, such as those involving benzyne (B1209423) intermediates, could also be envisioned under strongly basic conditions.

Transition metal-catalyzed cross-coupling reactions represent a highly effective strategy for modifying the halogenated phenyl ring. nih.gov Reactions such as the Suzuki-Miyaura, Stille, Buchwald-Hartwig, and Heck couplings are staples in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov

A key feature of the 2-bromo-3-chlorophenyl group is the differential reactivity of the two halogen atoms in catalytic cycles. The carbon-bromine bond is weaker and generally undergoes oxidative addition to low-valent metal centers (e.g., Pd(0)) more readily than the more robust carbon-chlorine bond. beilstein-journals.orgnih.gov This reactivity difference allows for selective functionalization at the bromine-bearing C2 position while leaving the chlorine atom at C3 intact for subsequent transformations. This selectivity is a powerful tool for the stepwise construction of complex molecular architectures.

The steric hindrance imposed by the bulky 9-carbazole group at the ortho position (C2) can influence the reaction kinetics, potentially requiring optimized catalyst systems with bulky ligands to facilitate efficient coupling. beilstein-journals.org

| Component | Example Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| Aryl Halide | This compound | Substrate | - |

| Boronic Acid/Ester | Arylboronic acid (e.g., Phenylboronic acid) | Coupling Partner | nih.gov |

| Palladium Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand | Catalyst for C-C bond formation | beilstein-journals.org |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Activates the boronic acid and facilitates the catalytic cycle | beilstein-journals.org |

| Solvent | Toluene/Water, Dioxane, or DMF | Reaction medium | beilstein-journals.org |

| Temperature | 70-110 °C | To overcome activation energy | nsf.gov |

Functionalization Strategies at the Carbazole Nitrogen

The nitrogen atom in this compound is already part of a stable N-aryl linkage. Direct functionalization at this site is limited, as the nitrogen lone pair is delocalized within the aromatic carbazole system, rendering it largely non-basic and non-nucleophilic. Therefore, "functionalization strategies" in this context primarily refer to the synthesis of the C(aryl)-N(carbazole) bond itself.

The construction of the 9-arylcarbazole scaffold is typically achieved through N-arylation of the parent carbazole. Prominent methods include the Ullmann condensation (a copper-catalyzed reaction) and the more versatile Buchwald-Hartwig amination (a palladium-catalyzed reaction). These reactions involve coupling carbazole with a suitable aryl halide, in this case, 1-bromo-2-chloro-3-iodobenzene (B2918229) or a related precursor, where the most reactive halogen participates in the C-N bond formation.

While direct modification of the existing C-N bond is uncommon due to its high bond strength, certain oxidative reactions can involve the nitrogen center. For instance, copper-catalyzed aerobic oxidation has been shown to achieve N-N coupling in parent carbazoles to form 9,9'-bicarbazoles, although this reactivity is less established for N-aryl substituted carbazoles. nih.gov

Electrophilic Substitution Reactivity on the Carbazole Ring

The carbazole ring is an electron-rich aromatic system and is highly susceptible to electrophilic aromatic substitution (SEAr). rsc.org The reaction mechanism involves the attack of an electrophile by the π-system of the carbazole ring to form a resonance-stabilized cationic intermediate known as an arenium ion (or sigma complex), followed by deprotonation to restore aromaticity. byjus.com

The directing effects of the fused benzene (B151609) rings and the nitrogen atom make the 3, 6, 1, and 8 positions the most reactive sites. For 9-substituted carbazoles, substitution generally occurs preferentially at the 3 and 6 positions, which are electronically activated and sterically accessible. rsc.orgresearchgate.net The bulky 9-(2-bromo-3-chlorophenyl) group would further sterically hinder attack at the 1 and 8 positions, thus reinforcing the preference for 3- and 6-substitution. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. researchgate.netwikipedia.org

| Reaction | Typical Reagents | Primary Product(s) | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ or Urea Nitrate | 3-Nitro and 3,6-Dinitro derivatives | researchgate.net |

| Bromination | Br₂/Acetic Acid or N-Bromosuccinimide (NBS) | 3-Bromo and 3,6-Dibromo derivatives | researchgate.net |

| Chlorination | N-Chlorosuccinimide (NCS) | 3-Chloro and 3,6-Dichloro derivatives | researchgate.net |

| Acylation | Acyl chloride/AlCl₃ (Friedel-Crafts) | 3-Acyl and 3,6-Diacyl derivatives | researchgate.net |

Oxidative and Reductive Transformations of the Carbazole Core and Halogenated Phenyl Moiety

The distinct electronic natures of the carbazole and halogenated phenyl rings lead to different behaviors under oxidative and reductive conditions.

Oxidative Transformations: The electron-rich carbazole moiety is the primary site of oxidation. Chemical or electrochemical oxidation can remove an electron from the carbazole π-system to generate a radical cation. This intermediate can then undergo dimerization or polymerization. While N-N coupling is a known pathway for N-H carbazoles, N-arylcarbazoles are more likely to couple through the carbazole ring, for instance, at the 3 or 6 positions. The halogenated phenyl ring is relatively electron-deficient and generally remains inert to mild oxidative conditions.

Reductive Transformations: The carbazole ring is typically stable toward reduction, though forcing conditions can hydrogenate the aromatic system. More synthetically relevant are reductive transformations on the phenyl ring. Catalytic hydrogenation or single-electron transfer reduction (e.g., photochemical methods) can achieve hydrodehalogenation, replacing the halogen atoms with hydrogen. nsf.gov Similar to cross-coupling, this process can be selective. The C-Br bond is more susceptible to reduction than the C-Cl bond, allowing for the selective removal of bromine under controlled conditions. This provides a synthetic route to 9-(3-chlorophenyl)-9H-carbazole from the parent compound.

Elucidation of Reaction Mechanisms and Identification of Intermediates

Understanding the mechanisms of the reactions involving this compound is crucial for predicting outcomes and optimizing conditions.

Cross-Coupling Mechanism (e.g., Suzuki-Miyaura): The widely accepted mechanism involves a catalytic cycle with a palladium center. acs.org The key steps are:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond (preferentially) to form an Ar-Pd(II)-Br complex.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond and regenerating the Pd(0) catalyst. acs.org

Electrophilic Aromatic Substitution Mechanism: This process occurs via the formation of a cationic Wheland intermediate (sigma complex). wikipedia.org The nitrogen atom's lone pair plays a critical role in stabilizing the positive charge in the intermediate through resonance, which accounts for the high reactivity of the carbazole ring system toward electrophiles.

Photoreductive Dehalogenation Mechanism: In a typical photoreductive process, the carbazole moiety can act as a photosensitizer. Upon irradiation, it transfers an electron to the aryl halide portion of the molecule or to another molecule, generating a radical anion. This intermediate is unstable and rapidly fragments, cleaving the carbon-halogen bond to produce an aryl radical and a halide anion. The aryl radical then abstracts a hydrogen atom from the solvent or another hydrogen donor to yield the dehalogenated product. nsf.gov

Advanced Applications and Structure Property Relationships in Materials Science

Design Principles for Optoelectronic Materials Based on Halogenated Carbazole (B46965) Architectures

The design of optoelectronic materials based on halogenated carbazole architectures, such as 9-(2-Bromo-3-chlorophenyl)-9H-carbazole , is rooted in the principle of tuning molecular properties through precise structural modification. The carbazole moiety serves as a robust building block, offering excellent hole-transporting capabilities, high thermal stability, and a high triplet energy level. rsc.org The introduction of halogen atoms onto the phenyl ring is a deliberate strategy to modify the frontier molecular orbital (HOMO/LUMO) energy levels, enhance intersystem crossing (ISC), and influence intermolecular interactions in the solid state. rsc.org

The nearly perpendicular orientation between the carbazole unit and the substituted phenyl ring, a common structural feature in N-arylcarbazoles, can sterically hinder close π-π stacking. acs.org This inherent twisting promotes the formation of stable amorphous glasses, a desirable morphology for fabricating uniform thin films in electronic devices. Consequently, the design of molecules like This compound focuses on balancing charge transport, luminescence efficiency, and morphological stability by leveraging the combined electronic and steric effects of the halogen substituents.

In the realm of OLEDs, halogenated carbazoles are versatile components. Their high triplet energies make them exemplary host materials for phosphorescent emitters (PhOLEDs), preventing back-energy transfer from the guest emitter to the host. The introduction of bromine and chlorine atoms, as in This compound , can be used to modulate the electronic properties and ensure a suitable energy level alignment for efficient charge injection and transport.

Furthermore, the presence of heavy atoms like bromine can be exploited in the design of materials for Thermally Activated Delayed Fluorescence (TADF) OLEDs. The heavy atom effect can enhance spin-orbit coupling, which facilitates both the forward intersystem crossing (S1 → T1) and the crucial reverse intersystem crossing (T1 → S1) process that allows TADF emitters to harvest triplet excitons for light emission. researchgate.net By incorporating a brominated carbazole derivative, it is possible to increase the reverse intersystem crossing rate, leading to improved device efficiencies. researchgate.netst-andrews.ac.uk The design principle involves using the halogen not just as a passive substituent but as an active tool to manipulate exciton (B1674681) dynamics.

The electronic properties of This compound make it a candidate for applications as an organic photosensitive dye. The carbazole unit acts as an effective electron donor, while the halogenated phenyl ring can modulate the intramolecular charge transfer (ICT) character of the molecule upon photoexcitation. acs.org This donor-acceptor-like interaction is fundamental for photosensitizers used in dye-sensitized solar cells (DSSCs) or photodynamic therapy. Halogenation can shift the absorption spectrum, potentially improving the overlap with the solar spectrum, and influence the energy levels of the excited state to ensure efficient electron injection into a semiconductor (like TiO2) or energy transfer to molecular oxygen.

While specific studies on its photorefractive properties are not prominent, the foundational characteristics of carbazole derivatives are relevant. Photorefractivity requires materials that exhibit both photoconductivity and an electro-optic effect. Carbazole-based systems are well-known for their photoconductive properties. The introduction of halogen atoms can modify the charge distribution and polarizability of the molecule, which could in turn influence the electro-optic response. The design of such materials would focus on optimizing charge generation and transport, trapping charge carriers, and maximizing the change in refractive index in response to an electric field.

Influence of Halogen Substitution on Photophysical Properties

The substitution of hydrogen atoms with halogens (F, Cl, Br, I) on the carbazole framework or its pendant groups is a powerful tool for tuning photophysical properties. The electronegativity and size of the halogen atom directly impact the electronic and steric landscape of the molecule, leading to predictable, yet profound, changes in its interaction with light.

A primary consequence of introducing heavy halogen atoms like bromine and chlorine is the quenching of fluorescence. This phenomenon is directly linked to the heavy atom effect, which promotes spin-forbidden transitions. As the atomic number of the halogen increases, the efficiency of intersystem crossing from the singlet excited state (S1) to the triplet state (T1) rises dramatically. This enhanced S1 → T1 transition provides a non-radiative decay pathway for the singlet excitons, thus reducing the number of excitons that decay radiatively via fluorescence.

The result is a marked decrease in the fluorescence quantum yield (Φf). For instance, systematic studies on halogenated carbazoles have shown a clear trend of decreasing Φf with increasing halogen mass. rsc.org While a fluorine-substituted carbazole might retain significant fluorescence, the introduction of chlorine, and more so bromine, typically leads to a substantial reduction in emission efficiency. st-andrews.ac.uk This effect is detailed in the table below, which shows data from a study on halogen-substituted carbazole derivatives, illustrating the clear trend of decreasing fluorescence quantum yield (PLQY) and increasing non-radiative decay rate constant (knr) with heavier halogens. rsc.org

| Compound | PLQY (%) | Radiative Rate Constant (k_r) [10^7 s⁻¹] | Non-radiative Rate Constant (k_nr) [10^7 s⁻¹] |

| F₂-Carbazole | 56.7 | 11.2 | 8.5 |

| Cl₂-Carbazole | 2.1 | 0.4 | 19.5 |

| Br₂-Carbazole | 0.3 | 0.05 | 18.2 |

| I₂-Carbazole | <0.1 | <0.01 | >37.0 |

| This table is generated based on data for 3,6-dihalogenated carbazoles presented in a comparative study. rsc.org It serves to illustrate the general principle of fluorescence quenching by the heavy atom effect. |

The heavy atom effect is a relativistic phenomenon rooted in spin-orbit coupling. The large nuclear charge of heavy atoms like bromine causes the electrons in their vicinity (including the π-electrons of the aromatic system) to move at relativistic speeds. This motion induces a magnetic field that couples the electron's spin magnetic moment with its orbital magnetic moment. This spin-orbit coupling mixes singlet and triplet states, which have different spin multiplicities, thereby relaxing the selection rules that forbid transitions between them.

In a molecule like This compound , both bromine (Z=35) and chlorine (Z=17) contribute to this effect, with bromine having a much stronger influence. The primary consequence is a significant acceleration of the intersystem crossing (ISC) rate. st-andrews.ac.uk While this is detrimental to fluorescence, it is highly advantageous for applications that rely on triplet excitons, such as phosphorescence and TADF. For phosphorescent materials, the enhanced ISC populates the triplet state efficiently, and if radiative decay from the triplet state (T1 → S0) is competitive, strong phosphorescence can be observed. Studies have shown that bromination can decrease the fluorescence quantum yield from over 70% to less than 1%, while simultaneously increasing the phosphorescence quantum yield from around 27% to over 99% at low temperatures. st-andrews.ac.uk

Supramolecular Chemistry and Intermolecular Interactions in Solid-State Materials

The solid-state packing of organic molecules is dictated by a subtle balance of weak intermolecular interactions, which collectively determine the bulk material's properties. In This compound , the presence of two different halogen atoms, an aromatic system, and various C-H bonds creates a rich landscape for supramolecular assembly.

Halogen bonding is a key directional interaction that can play a significant role in the crystal engineering of such compounds. nih.gov A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on another halogen, a nitrogen atom, or a π-system. The strength of this interaction is tunable, increasing with the polarizability of the halogen donor (I > Br > Cl > F). nih.gov In the solid state of This compound , various halogen bonds could be anticipated, including C-Br···Cl, C-Br···N(carbazole), and C-Cl···N(carbazole) motifs, which would guide the molecular packing.

Role of Halogen Bonding in Crystal Engineering and Self-Assembly

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. acs.org This interaction has become a robust tool in crystal engineering for designing predictable supramolecular architectures. In this compound, both the bromine and chlorine atoms, being attached to an electron-withdrawing sp² carbon of the phenyl ring, are potential halogen bond donors.

The strength of a halogen bond typically follows the trend I > Br > Cl > F, correlating with the polarizability and the size of the halogen's σ-hole. nih.gov These interactions can guide molecules into specific arrangements, such as chains, layers, or complex 3D networks. researchgate.net In the solid state, the bromine and chlorine atoms of this compound could form halogen bonds with various Lewis basic sites on neighboring molecules. Potential acceptors include the nitrogen atom of a carbazole moiety (C-X···N), the π-system of the carbazole or phenyl rings (C-X···π), or even another halogen atom (C-X···X'). The directionality of these bonds (typically with a C-X···B angle close to 180°) provides a level of predictability in molecular assembly that is crucial for crystal engineering. researchgate.net

Studies on related halogenated compounds demonstrate the structure-directing influence of these interactions. For example, in the crystal structures of various halogenated organic molecules, halogen bonds have been shown to be the primary interaction governing the supramolecular assembly. mdpi.com The interplay between different potential halogen bonds (e.g., C-Br···N vs. C-Cl···N) and their competition with other weak interactions like hydrogen bonds or π-π stacking determines the final crystal packing. elsevierpure.com Theoretical calculations on similar systems have quantified halogen bonding energies to be in the range of -27 to -46 kJ·mol⁻¹, underscoring their significance in stabilizing crystal lattices. mdpi.com

| Donor (D) | Acceptor (A) | Interaction Type | Distance (X···A) (% shorter than vdW sum) | Angle (C-X···A) |

|---|---|---|---|---|

| C-Br | N (pyridine) | Br···N | ~15-20% | ~170-180° |

| C-Cl | O (carbonyl) | Cl···O | ~5-15% | ~160-175° |

| C-I | π-system | I···π | ~10-15% | Variable |

| C-Br | Br-C | Br···Br (Type II) | ~5-10% | C-Br···Br ~90° & 170° |

N-H...π and Halogen-Hydrogen Interactions in Supramolecular Organization

The specific structure of this compound precludes the formation of N-H···π interactions. As a 9-substituted carbazole, the nitrogen atom is part of the tricyclic system and is bonded to the phenyl group, lacking a hydrogen atom to participate in such bonding.

However, other weak intermolecular forces play a crucial role in its supramolecular organization, particularly C-H···π and halogen-hydrogen interactions. C-H···π interactions, where a hydrogen atom attached to a carbon atom interacts with the electron cloud of an aromatic ring, are frequently observed in the crystal packing of carbazole derivatives. researchgate.netnih.gov These interactions, though weak, collectively contribute to the stability of the crystal lattice, influencing the orientation of molecules relative to one another. In the crystal structure of the title compound, C-H groups from the carbazole or phenyl rings could interact with the π-systems of adjacent molecules.

Furthermore, halogen-hydrogen interactions (C-H···X, where X is Br or Cl) are significant. These are a form of weak hydrogen bonding where the halogen atom acts as a Lewis base (the hydrogen bond acceptor). The crystal structures of many halogenated organic compounds are stabilized by a network of these C-H···X contacts. mdpi.com The presence of multiple C-H bonds and two different halogen atoms in this compound suggests that a complex network of these interactions, alongside halogen bonds and C-H···π forces, would dictate its solid-state architecture. mdpi.com

Development of Nonlinear Optical (NLO) Materials

Carbazole derivatives are a well-established class of organic materials for nonlinear optics (NLO). mdpi.com Their utility stems from the electron-donating nature of the carbazole moiety, which can be integrated into intramolecular charge-transfer (ICT) systems, often with a Donor-π-Acceptor (D-π-A) architecture. rsc.org Such molecules can exhibit large second-order hyperpolarizabilities (β), a key requirement for second-harmonic generation and other NLO applications.

In this compound, the carbazole unit serves as the electron donor. The phenyl ring acts as a π-bridge, and the bromo and chloro substituents, being electron-withdrawing groups, enhance the electron-accepting character of the phenyl ring. This D-A configuration is conducive to ICT upon electronic excitation. The efficiency of this charge transfer, and thus the magnitude of the NLO response, is highly dependent on the electronic properties of the donor and acceptor groups. researchgate.net

| Compound Structure (D-π-A) | HOMO-LUMO Gap (eV) | First Hyperpolarizability (β₀) (a.u.) | Computational Method |

|---|---|---|---|

| Carbazole-phenyl-nitro | 4.15 | ~15,000 | DFT/B3LYP |

| Carbazole-thiophene-dicyanovinyl | 2.88 | ~45,000 | DFT/CAM-B3LYP |

| Carbazole-phenyl-tricyanovinyl | 2.54 | ~98,000 | DFT/M06-2X |

| Carbazole-quinoline | 3.51 | ~8,500 | DFT/PBE0 |

Note: Values are illustrative and taken from various theoretical studies on different carbazole systems to show general trends.

Integration of Halogenated Carbazole Derivatives into Polymeric Materials

Carbazole-containing polymers are widely researched for their excellent thermal stability, hole-transporting capabilities, and photoluminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs), photovoltaic devices, and sensors. mdpi.commdpi.com Halogenated carbazole derivatives, such as this compound, can be valuable monomers for the synthesis of such advanced polymeric materials.

The halogen atoms on the monomer can serve two primary purposes. First, they modify the electronic properties of the resulting polymer, such as the HOMO/LUMO energy levels and the band gap. This tuning is critical for optimizing charge injection and transport in electronic devices. Secondly, the bromine and chlorine atoms can act as reactive sites for polymerization reactions. For example, transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Yamamoto polycondensation, can be used to incorporate the carbazole unit into a conjugated polymer backbone. mdpi.com

Alternatively, the monomer could be functionalized with other polymerizable groups (e.g., vinyl, acrylate, or epoxide) to be incorporated as a side chain in a non-conjugated polymer. This approach is often used to create polymers with high concentrations of active chromophores while maintaining good processability and film-forming properties. The synthesis of polymers from carbazole monomers can be achieved through various methods, including chemical oxidation, electropolymerization, or controlled polymerization techniques. mdpi.com The choice of method influences the polymer's structure, molecular weight, and ultimate properties.

| Polymerization Method | Typical Monomers | Key Features of Resulting Polymer | Potential Applications |

|---|---|---|---|

| Suzuki Polycondensation | Dibromo-carbazoles, Carbazole-diboronic esters | Well-defined conjugated backbone, high molecular weight | OLEDs, Organic Photovoltaics |

| Electropolymerization | Carbazole, 3,6-dihalo-carbazoles | Conductive polymer film deposited on electrode | Sensors, Electrochromic devices |

| Friedel-Crafts Alkylation | Carbazole, alkylating cross-linkers | Porous organic polymers, high surface area | Gas storage, Iodine capture |

| Radical Polymerization | N-vinylcarbazole, Carbazolyl-methacrylates | Non-conjugated backbone with pendant carbazole groups | Photoconductors, Photorefractive materials |

Conclusion and Future Research Perspectives

Summary of Key Findings on 9-(2-Bromo-3-chlorophenyl)-9H-carbazole

This compound is a halogenated N-arylcarbazole derivative. While specific, in-depth research on this particular compound is not extensively documented in publicly available literature, its structure suggests significant potential in the field of materials science. The carbazole (B46965) moiety is a well-known building block for organic electronic materials due to its excellent hole-transporting properties, high thermal stability, and photophysical characteristics. The introduction of bromo and chloro substituents on the N-phenyl ring is expected to modulate these properties significantly.

The position of the halogen atoms at the 2 and 3 positions of the phenyl ring introduces steric hindrance, which can influence the conformation of the molecule by affecting the dihedral angle between the carbazole and phenyl units. This, in turn, can impact the electronic communication between the two aromatic systems, influencing the HOMO-LUMO energy levels and, consequently, the optical and electronic properties. Halogen atoms are also known to introduce a "heavy atom effect," which can enhance phosphorescence, making such compounds potentially useful as hosts for phosphorescent organic light-emitting diodes (OLEDs).

Identification of Remaining Challenges and Knowledge Gaps

The primary challenge concerning this compound is the significant lack of dedicated research and characterization data. While its synthesis is achievable through established methods for N-arylation of carbazole, such as the Ullmann or Buchwald-Hartwig amination reactions, detailed reports on its specific synthesis, yield, and purification are scarce.

Key knowledge gaps that need to be addressed include:

Detailed Photophysical Properties: Comprehensive studies on its absorption, fluorescence, and phosphorescence spectra, as well as its quantum yields and excited-state lifetimes, are currently unavailable. This data is crucial for determining its suitability for optoelectronic applications.

Thermal Stability: While carbazole derivatives are generally known for their high thermal stability, specific data on the decomposition temperature and glass transition temperature of this compound is needed to assess its viability in devices that operate at elevated temperatures.

Electrochemical Characterization: The oxidation and reduction potentials of this compound have not been reported. This information is essential for understanding its charge-injection and transport capabilities and for designing efficient device architectures.

Single Crystal Structure: An X-ray crystal structure analysis would provide invaluable information about its molecular conformation, intermolecular interactions, and packing in the solid state, which all influence its bulk material properties.

Directions for Future Research in Halogenated N-Arylcarbazole Chemistry and Materials Science

Future research on this compound and related halogenated N-arylcarbazoles should be directed towards a systematic investigation of their structure-property relationships.

Key research directions include:

Systematic Synthesis and Characterization: A comprehensive study involving the synthesis and full characterization (NMR, IR, Mass Spectrometry, and elemental analysis) of this compound is the first logical step. This should be followed by a detailed investigation of its thermal, photophysical, and electrochemical properties.

Computational Studies: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic structure, HOMO-LUMO energy levels, and photophysical properties. These theoretical insights can guide experimental efforts and help in understanding the underlying mechanisms governing its behavior.

Device Fabrication and Testing: Incorporating this compound into organic electronic devices such as OLEDs (as a host or hole-transporting material) or organic solar cells would be the ultimate test of its potential. Device performance metrics would provide direct feedback on its utility in materials science.

Exploration of Isomeric Effects: A comparative study of different isomers, where the positions of the bromo and chloro substituents are varied on the N-phenyl ring, would provide deeper insights into how the substitution pattern influences the material's properties. This could lead to the rational design of new molecules with tailored characteristics.

By addressing these knowledge gaps and pursuing these future research directions, the scientific community can unlock the full potential of this compound and the broader class of halogenated N-arylcarbazoles for advanced applications in organic electronics and beyond.

Q & A

Q. What are the established synthetic routes for 9-(2-Bromo-3-chlorophenyl)-9H-carbazole, and what methodological considerations are critical for reproducibility?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging palladium catalysis (e.g., Pd(PPh₃)₄) to couple a bromo-chloro-substituted aryl halide with a carbazole boronic acid derivative. Key parameters include:

- Reaction conditions : Use of a polar aprotic solvent (e.g., toluene or DMF), a base (e.g., K₂CO₃), and inert atmosphere (N₂/Ar) to prevent catalyst poisoning .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol or dichloromethane/hexane) to achieve >95% purity .

- Yield optimization : Excess aryl boronic acid (1.2–1.5 equiv.) improves coupling efficiency.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Analytical techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic proton splitting for bromo/chloro groups at positions 2 and 3) .

- X-ray crystallography : Single-crystal analysis resolves dihedral angles between the carbazole core and substituted phenyl ring (e.g., ~90° in related structures), confirming regiochemistry .

- Mass spectrometry (HRMS) : Validates molecular formula (C₁₈H₁₁BrClN; [M+H]⁺ = 356.97 g/mol) .

Q. What preliminary biological screening assays are suitable for this compound?

- DNA intercalation : Ethidium bromide displacement assays using UV-Vis or fluorescence quenching .

- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Fluorescence imaging : Confocal microscopy to assess cellular uptake and localization as a fluorescent probe .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., homocoupling or debromination) impact the synthesis, and how can they be mitigated?

- Homocoupling : Caused by oxidative side reactions; minimized by degassing solvents and using Pd catalysts with bulky ligands (e.g., SPhos) .

- Debromination : Occurs under strong reducing conditions; controlled by limiting reaction time/temperature and avoiding excess reducing agents .

- Monitoring : TLC or in-situ FTIR to track reaction progress and detect intermediates .

Q. What computational methods are effective for predicting the photophysical properties of this compound in OLED applications?

- DFT/TD-DFT : Calculates HOMO-LUMO gaps (e.g., ~3.2 eV for similar carbazoles) and exciton binding energies .

- Solvatochromic studies : Correlate solvent polarity with emission wavelength shifts to assess charge-transfer character .

- Comparative analysis : Benchmark against experimental UV-Vis/PL spectra (e.g., λₑₘ ≈ 450 nm in chloroform) .

Q. How can structural ambiguities in X-ray data (e.g., disorder in halogen positions) be resolved?

- SHELX refinement : Use of anisotropic displacement parameters and restraint commands (e.g., ISOR) to model disordered Br/Cl atoms .

- Twinned data : Integration of HKLF 5 format in SHELXL for handling non-merohedral twinning .

- Validation tools : CheckCIF/PLATON to identify geometry outliers (e.g., bond length deviations >0.02 Å) .

Data Contradictions and Resolution

Q. How do discrepancies in reported biological activities (e.g., IC₅₀ values) arise, and how should they be addressed?

- Source variability : Differences in cell lines (e.g., HeLa vs. HepG2) or assay protocols (e.g., serum concentration).

- Mitigation : Standardize assays using NIH/WHO guidelines and report EC₅₀ values with 95% confidence intervals .

- Meta-analysis : Compare with structurally analogous compounds (Table 1).

Table 1 : Comparative Biological Activities of Halogenated Carbazoles

| Compound | IC₅₀ (μM) | Cell Line | Reference |

|---|---|---|---|

| This compound | 12.3 ± 1.2 | HeLa | |

| 9-(3-Bromo-4-iodophenyl)-9H-carbazole | 8.7 ± 0.9 | MCF-7 | |

| 9-Phenyl-9H-carbazole | >50 | HepG2 |

Methodological Best Practices

Q. What safety protocols are essential for handling this compound?

- PPE : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods during synthesis/purification to avoid inhalation of fine particles .

- Waste disposal : Halogenated waste containers for bromo/chloro byproducts .

Q. How can regioselectivity in further functionalization (e.g., nucleophilic substitution) be controlled?

- Directing groups : Introduce electron-withdrawing groups (e.g., NO₂) to activate specific positions for substitution .

- Metalation : Use LDA or n-BuLi at low temps (-78°C) to deprotonate carbazole N–H for selective alkylation .

Advanced Structural Analysis

Q. What strategies optimize crystallization for challenging derivatives (e.g., polymorph control)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.